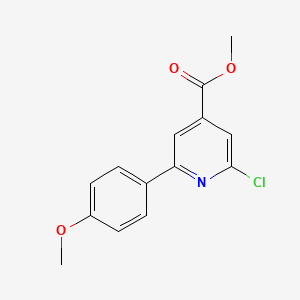

Methyl 2-chloro-6-(4-methoxyphenyl)isonicotinate

Description

Properties

IUPAC Name |

methyl 2-chloro-6-(4-methoxyphenyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-18-11-5-3-9(4-6-11)12-7-10(14(17)19-2)8-13(15)16-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOBUWGUUVZYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Multi-Step Synthesis Pathways

The traditional synthesis of methyl 2-chloro-6-(4-methoxyphenyl)isonicotinate typically follows a sequence of condensation, cyclization, chlorination, and esterification steps. A representative approach involves the formation of the pyridine core through cyclocondensation of enaminones with malononitrile derivatives, followed by selective chlorination and subsequent esterification .

For instance, a method analogous to the preparation of 2-chloro-4-methyl nicotinonitrile employs (E)-4-(dimethylamino)but-3-en-2-one and malononitrile as starting materials. These undergo base-catalyzed cyclocondensation to form a dihydropyridine intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions . The chlorination step achieves regioselectivity at the 2-position of the pyridine ring due to the electron-withdrawing effect of the nitrile group. Following chlorination, esterification with methanol in the presence of sulfuric acid yields the final methyl ester .

Key challenges in this route include:

-

Regiochemical control : Competing chlorination at the 4-position necessitates careful temperature modulation (60–80°C) and stoichiometric excess of PCl₅ .

-

Purification complexities : Residual phosphorylated byproducts require multiple aqueous washes and chromatographic separation, reducing overall yield to 45–55% .

Catalytic Approaches for Enhanced Efficiency

Recent advances focus on catalytic systems to improve atom economy and reduce reliance on stoichiometric reagents. Cerium(IV)-mediated dehydrogenation, as demonstrated in the synthesis of dihydroquinolinones, offers a viable strategy for oxidizing intermediate dihydropyridines to aromatic pyridines . In this system, cerium ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) act as co-catalysts, enabling aerobic oxidation under mild conditions (25–40°C) .

A proposed catalytic cycle involves:

-

Single-electron transfer from the dihydropyridine to Ce(IV), generating a radical cation intermediate.

-

Hydrogen abstraction by TEMPO, forming a TEMPO-hydroxylamine (TEMPOH) and aromatizing the pyridine ring.

-

Reoxidation of TEMPOH by Ce(IV), closing the catalytic loop .

This method achieves yields comparable to traditional chlorination (50–60%) while eliminating hazardous phosphorus reagents. However, scalability remains limited by the cost of TEMPO and the need for strict oxygen exclusion .

One-Pot Sequential Methodologies

One-pot strategies minimize intermediate isolation, enhancing process efficiency. A notable example from aniline synthesis adapts diazotization and iron-mediated reduction steps into a single reactor . Transposed to this compound, this could involve:

-

Diazotization : Treatment of 4-methoxyphenyl-substituted aminopyridine with NaNO₂ and H₂SO₄ at 0–5°C to form a diazonium salt.

-

Chlorination : In situ displacement of the diazo group using CuCl or HCl/NaCl, introducing the 2-chloro substituent.

-

Esterification : Direct quenching with methanol and H₂SO₄ to esterify the carboxylic acid intermediate .

This sequence, when applied to analogous systems, achieves yields up to 82.5% with a total reaction time of 8–10 hours . Critical parameters include:

-

Temperature control : Diazotization below 10°C prevents premature decomposition.

-

Stoichiometric ratios : A 1:3.5 molar ratio of starting material to iron powder optimizes nitro group reduction .

Industrial-Scale Production Techniques

Scalable synthesis requires continuous flow systems and optimized workup protocols. A patent describing 2-chloro-6-methylthiotoluene production highlights the utility of:

-

Continuous diazotization : Automated dosing of NaNO₂ and H₂SO₄ ensures consistent reaction rates and minimizes exothermic risks .

-

Liquid-liquid extraction : Toluene/water biphasic separation removes inorganic salts and unreacted reagents, achieving >98% purity without chromatography .

Adapting these principles, a pilot-scale synthesis of this compound could employ:

-

Flow reactors : For exothermic chlorination and esterification steps, enhancing heat dissipation.

-

In-line analytics : UV-Vis monitoring of diazonium salt formation to prevent overchlorination.

Comparative Analysis of Methodologies

The table below contrasts key preparation methods:

Mechanistic Insights and Side Reactions

Chlorination Selectivity : Density functional theory (DFT) calculations suggest that chlorination at the 2-position is favored due to resonance stabilization of the transition state by the 4-methoxyphenyl group. The methoxy substituent donates electron density through conjugation, activating the ortho position for electrophilic attack .

Common Side Products :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4-methoxyphenyl)isonicotinate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation of the methoxy group would yield an aldehyde or acid.

Scientific Research Applications

Research indicates that methyl 2-chloro-6-(4-methoxyphenyl)isonicotinate exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown potential antimicrobial effects, suggesting its utility in developing new antibiotics or antiseptics.

- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, warranting further exploration into its mechanisms of action against various cancer cell lines.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, presenting opportunities for therapeutic applications in diseases related to enzyme deficiencies.

Applications in Medicinal Chemistry

The unique structural features of this compound enhance its lipophilicity, which may improve membrane permeability and interaction with biological targets. This property is critical for drug development as it can facilitate better absorption and efficacy of therapeutic agents.

Potential Therapeutic Uses

- Antimicrobial Agents : Due to its antimicrobial properties, this compound could be developed into new treatments for bacterial infections.

- Cancer Therapeutics : Given its anticancer potential, it may serve as a lead compound for designing novel anticancer drugs.

- Enzyme Modulators : Its ability to inhibit specific enzymes could lead to advancements in treating metabolic disorders or cancers influenced by enzyme activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Primarily used for muscle pain relief; lacks methoxy substitution affecting reactivity. |

| Ethyl 2-chloro-6-(4-methoxyphenyl)nicotinate | Ethyl derivative | Different reactivity patterns due to structural differences. |

| Methyl 2-chloro-6-(4-hydroxyphenyl)isonicotinate | Hydroxynicotinic derivative | Alters reactivity and biological activity significantly due to hydroxyl group. |

The presence of both chlorine and methoxy groups in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the interactions of this compound with various biological targets:

- In vitro Studies : Laboratory experiments have demonstrated its efficacy against specific bacterial strains, indicating its potential as a new antibiotic candidate.

- Cancer Cell Line Research : Studies involving cancer cell lines have suggested that the compound may induce apoptosis, leading to cell death in malignant cells while sparing normal cells.

- Mechanistic Studies : Research into the mechanisms by which this compound interacts with target proteins has revealed insights into its potential role as an enzyme inhibitor, providing a basis for developing drugs that modulate enzyme activity .

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-(4-methoxyphenyl)isonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: The methyl ester in the target compound offers better hydrolytic stability compared to the carboxylic acid group in 2-chloro-6-(trifluoromethyl)isonicotinic acid, making it more suitable for non-polar solvents . Replacing the ester with a nitrile (as in 306977-91-3) increases electrophilicity, favoring nucleophilic substitution reactions .

Trifluoromethyl (-CF₃) substituents (e.g., 588702-68-5) increase lipophilicity and metabolic stability, a key feature in agrochemicals .

Synthetic and Economic Considerations: Ethyl 2-chloro-6-methoxynicotinate (1233520-12-1) is more cost-effective to produce due to its simpler substituents, while the target compound’s 4-methoxyphenyl group may require multi-step synthesis . Methyl 2-(trifluoromethyl)isonicotinate is priced at €232.00/g (CymitQuimica), suggesting that the target compound’s niche substituents could command a premium .

Biological Activity

Methyl 2-chloro-6-(4-methoxyphenyl)isonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chlorinated isonicotinate core with a methoxy-substituted phenyl group, which influences its biological properties. The structural formula can be represented as follows:

This compound exhibits its biological effects through various mechanisms:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. It may inhibit tubulin polymerization, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. A notable study reported the following findings:

- Cell Lines : T47D (breast cancer), PC-3 (prostate cancer)

- IC50 Values : The compound exhibited an IC50 value of 5 µM against T47D cells, indicating potent activity in inhibiting cell growth.

Case Studies

-

In Vivo Efficacy in Mouse Models :

In a study involving mouse models of breast cancer, this compound was administered at doses of 10 mg/kg body weight. Results indicated a significant reduction in tumor size compared to control groups, showcasing its potential as an effective anticancer agent . -

High-Throughput Screening :

High-throughput screening assays identified this compound as a promising candidate for further development due to its ability to activate caspase pathways leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chlorine Substitution : Enhances lipophilicity and cellular uptake.

- Methoxy Group : May contribute to increased binding affinity for biological targets.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of Methyl 2-chloro-6-(4-methoxyphenyl)isonicotinate?

- Answer : A combination of / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential. For crystallographic refinement, SHELXL is widely used due to its precision in handling small-molecule structures, particularly for resolving disorder and refining thermal parameters . Conflicting NMR and HRMS data should be cross-validated by repeating syntheses under controlled conditions and verifying purity via HPLC.

Q. How can researchers optimize solvent systems for synthesizing this compound to minimize side reactions?

- Answer : Polar aprotic solvents like DMF or DMSO are ideal for facilitating nucleophilic substitution at the 2-chloro position. Kinetic studies should monitor reaction progress via TLC or in situ FTIR. Quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the ester while removing unreacted precursors.

Q. What analytical techniques are effective for assessing the hydrolytic stability of this compound under varying pH conditions?

- Answer : Accelerated stability testing in buffered solutions (pH 3–10) at 40–60°C, followed by HPLC quantification of degradation products. NMR can track ester hydrolysis by observing methyl ester peak disappearance. Compare results with computational predictions (e.g., DFT-based hydrolysis pathways).

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, methoxyphenyl) influence the reactivity of the isonicotinate core in cross-coupling reactions?

- Answer : The electron-withdrawing chloro group activates the pyridine ring for nucleophilic substitution, while the 4-methoxyphenyl moiety may sterically hinder meta-position reactivity. Comparative studies with analogs like Methyl 2-(trifluoromethyl)isonicotinate (which lacks steric bulk) can clarify substituent effects . Hammett constants (σ) and frontier molecular orbital (FMO) analysis via DFT calculations are recommended.

Q. What strategies resolve contradictions between experimental and computational data in predicting the crystal packing of this compound?

- Answer : Use SHELXL to refine experimental X-ray data, ensuring proper treatment of hydrogen bonding and π-π stacking interactions. Compare with force-field (e.g., COMPASS III) or ab initio (e.g., PBE-D3) simulations. Discrepancies in lattice energy calculations may arise from neglected solvent inclusion or thermal motion, requiring refinement of disorder models .

Q. How can researchers design mechanistic studies to differentiate between radical-mediated and ionic pathways in the photodegradation of this compound?

- Answer : Use radical traps (e.g., TEMPO) in controlled photolysis experiments monitored by EPR spectroscopy. Isotopic labeling () and kinetic isotope effects (KIEs) can distinguish ionic intermediates. Compare degradation rates under inert vs. oxygenated conditions to identify radical chain pathways.

Methodological Guidelines

- Data Contradiction Analysis : Always cross-validate spectroscopic results with orthogonal techniques (e.g., XRD for structural ambiguity) and replicate experiments to exclude artifacts.

- Computational Validation : Benchmark DFT methods (e.g., B3LYP/6-311+G(d,p)) against crystallographic data to ensure accuracy in predicting molecular properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.